(S)-tert-Butyl 2-hydroxy-4-methylpentanoate
Overview
Description
Synthesis Analysis
The synthesis of (S)-tert-Butyl 2-hydroxy-4-methylpentanoate and related compounds involves the reaction of preparative compounds with (R) and (S) methyl lactate in the presence of a silver (I) oxide catalyst. This method provides a convenient approach to synthesizing these compounds, which are useful for the synthesis of different natural products such as epothilones (Hamad & Schinzer, 2000).
Molecular Structure Analysis
X-ray studies have revealed detailed insights into the molecular structure of related tert-butyl compounds. For instance, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate exhibits a 4-enol form when crystals are grown from a mixture of dichloromethane and pentane, providing valuable information on molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
Scientific Research Applications
Synthesis of Natural Products : This compound is useful for synthesizing different natural products, such as epothilones, which are of interest in pharmaceutical and chemical research (Hamad & Schinzer, 2000).
Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex molecules, demonstrating its utility in organic synthesis and chemical engineering (Fox & Ley, 2003).
Production of Biocompatible Polymers : The compound is used in the production of biocompatible polymers through copolymerization with carbon dioxide, highlighting its potential in biomedical and environmental applications (Tsai, Wang, & Darensbourg, 2016).
Chemoselective Deprotection in Organic Synthesis : The compound is involved in the chemoselective deprotection of amino esters, showcasing its relevance in the field of catalysis and organic chemistry (Mäenpää, Kanerva, & Liljeblad, 2016).
Synthesis of Amino Acids and Derivatives : It is used in the stereoselective synthesis of γ-fluorinated α-amino acids, indicating its importance in the creation of novel amino acid derivatives for pharmaceutical research (Laue, Kröger, Wegelius, & Haufe, 2000).
Application in Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of sugars and related compounds, which is crucial for the development of new therapeutic agents (Csatayová et al., 2011).
Synthesis of Multifunctional Dendrimers : It is used in the construction of multifunctional dendrimers, demonstrating its potential in materials science and nanotechnology (Newkome et al., 2003).
properties
IUPAC Name |
tert-butyl (2S)-2-hydroxy-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBSPWXNWZNDR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-hydroxy-4-methylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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